molecular formula C13H16N2O8 B3433845 (E)-5-(2-CARBOMETHOXYVINYL)URIDINE CAS No. 58931-19-4

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE

Cat. No.: B3433845
CAS No.: 58931-19-4
M. Wt: 328.27 g/mol
InChI Key: AHIQDGXXLZVOGZ-XTYSKQHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a carbomethoxyvinyl group attached to the uridine molecule, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-CARBOMETHOXYVINYL)URIDINE typically involves the modification of uridine through a series of chemical reactions. One common method includes the use of a vinylation reaction where uridine is reacted with a carbomethoxyvinyl precursor under specific conditions to introduce the carbomethoxyvinyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbomethoxyvinyl group.

    Substitution: The uridine moiety can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized uridine analogs.

Scientific Research Applications

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a probe for studying RNA function.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer therapies.

    Industry: It is used in the production of modified nucleotides for various biotechnological applications.

Mechanism of Action

The mechanism by which (E)-5-(2-CARBOMETHOXYVINYL)URIDINE exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerases and various signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE is unique compared to other nucleoside analogs due to its specific chemical structure and the presence of the carbomethoxyvinyl group. Similar compounds include:

    5-Fluorouridine: Another modified uridine analog with anticancer properties.

    5-Bromouridine: Used as a marker for RNA synthesis.

    Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.

The uniqueness of this compound lies in its specific modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O8/c1-22-8(17)3-2-6-4-15(13(21)14-11(6)20)12-10(19)9(18)7(5-16)23-12/h2-4,7,9-10,12,16,18-19H,5H2,1H3,(H,14,20,21)/b3-2+/t7-,9-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIQDGXXLZVOGZ-XTYSKQHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE
Reactant of Route 3
Reactant of Route 3
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE
Reactant of Route 4
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE
Reactant of Route 5
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE
Reactant of Route 6
(E)-5-(2-CARBOMETHOXYVINYL)URIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.